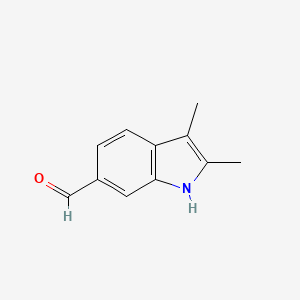
2,3-Dimethyl-1H-indole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-indole-6-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 2,3-dimethylphenylhydrazine with 6-formylindole under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
2,3-Dimethyl-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-1H-indole-6-carboxylic acid.
Reduction: 2,3-Dimethyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2,3-Dimethyl-1H-indole-6-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2,3-Dimethyl-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
類似化合物との比較
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its biological activity and alter its chemical reactivity.
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-1H-indole-6-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various scientific fields .
特性
CAS番号 |
103987-27-5 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
2,3-dimethyl-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-5-9(6-13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChIキー |
LVTRGCDDMKIQRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=CC(=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
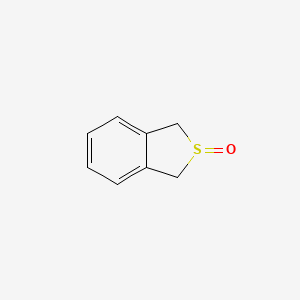
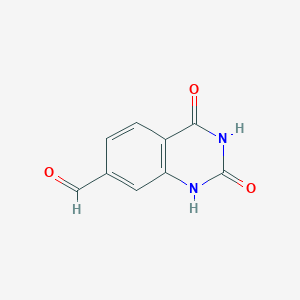
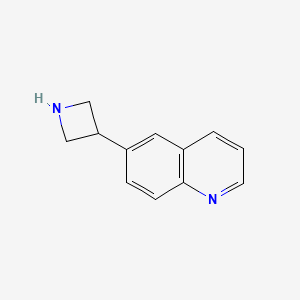
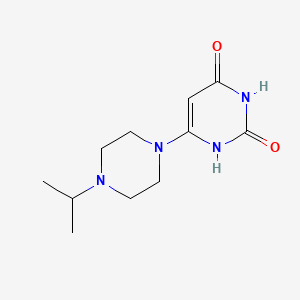

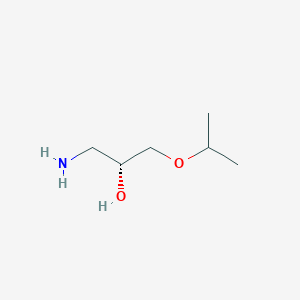
![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
